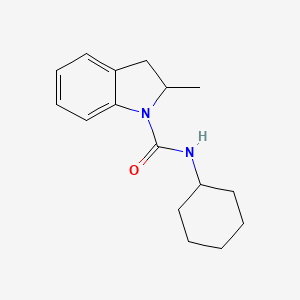![molecular formula C18H26N2O3S B5320452 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline is not fully understood. However, it is believed to act as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various effects on the body, including improving cognitive function and reducing symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function in animal models and reduce symptoms of Parkinson's disease. It has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline in lab experiments is its potential as a therapeutic agent for various diseases. It has also shown promise as a tool in neuroscience research. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline. One area of research is the development of more efficient synthesis methods to increase the availability of this compound. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline involves the reaction of 1-benzylpiperidine-4-carboxylic acid with butanesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to a cyclization reaction with 2-nitrobenzaldehyde in the presence of potassium carbonate to yield the final product.
Scientific Research Applications
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.
properties
IUPAC Name |
(1-butylsulfonylpiperidin-3-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-3-13-24(22,23)19-11-6-8-16(14-19)18(21)20-12-10-15-7-4-5-9-17(15)20/h4-5,7,9,16H,2-3,6,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAIBHJUKOTINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(aminocarbonyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5320378.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(2-methoxyethoxy)acetyl]-1,4-diazepane](/img/structure/B5320382.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![6,6,9,10-tetramethyl-5,6-dihydro-8H-thieno[2',3':4,5]pyrimido[2,1-a]isoquinolin-8-one](/img/structure/B5320403.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)
amine hydrochloride](/img/structure/B5320481.png)